molecular formula C7H15NO3S B13204799 3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide

3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B13204799
M. Wt: 193.27 g/mol
InChI Key: GGUVHNUKRUJEGG-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiolane ring with an aminoethyl and hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione typically involves the reaction of 2-methylthiolane-1,1-dione with an aminoethyl group under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione include other thiolane derivatives and compounds with similar functional groups, such as:

  • 3-(2-Aminoethyl)-3-hydroxy-2-methylthiolane
  • 3-(2-Aminoethyl)-2-methylthiolane-1,1-dione
  • 3-(2-Hydroxyethyl)-3-hydroxy-2-methylthiolane-1,1-dione

Uniqueness

The uniqueness of 3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

3-(2-aminoethyl)-2-methyl-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C7H15NO3S/c1-6-7(9,2-4-8)3-5-12(6,10)11/h6,9H,2-5,8H2,1H3

InChI Key

GGUVHNUKRUJEGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1(=O)=O)(CCN)O

Origin of Product

United States

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